molecular formula C12H17NO2 B1603429 [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine CAS No. 898289-33-3

[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine

Cat. No. B1603429
M. Wt: 207.27 g/mol
InChI Key: RYSYBWINUIGVGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” has been described in scientific literature. For instance, Mistry et al. (2013) developed a method for synthesizing innovative thiopyrimidines, demonstrating the role of tetrahydropyran derivatives in streamlining the production of compounds with antimicrobial and antitubercular properties .


Molecular Structure Analysis

The molecular formula of “[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is C12H17NO2 . The InChI code is 1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2 .


Physical And Chemical Properties Analysis

“[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is a solid at room temperature . It has a molecular weight of 207.27 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine serves as a pivotal intermediate in the synthesis of diverse chemical compounds. Its utility is highlighted in the development of p-aminobenzoic acid diamides, where it undergoes acylation reactions to yield corresponding diamides. This process showcases its role in constructing complex molecular architectures, further underpinning its importance in synthetic chemistry (A. A. Agekyan & G. G. Mkryan, 2015).

Neurotoxicity Studies

The compound also finds relevance in neurotoxicity studies, particularly those exploring the mechanisms of neurotoxic agents like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) analogs. Understanding the metabolic pathways and toxicity profiles of such compounds is crucial for developing therapeutic strategies against neurodegenerative diseases (D. Dalvie et al., 1992).

Drug Development

Moreover, [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine is instrumental in the drug development process. For instance, it serves as a key intermediate in the synthesis of TAK-779, a small-molecule nonpeptide CCR5 antagonist. The efficient synthesis of this intermediate is critical for the large-scale production of TAK-779, demonstrating the compound's role in facilitating the development of new pharmaceuticals (H. Hashimoto et al., 2002).

Safety And Hazards

“[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

[2-(oxan-4-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSYBWINUIGVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594613
Record name 1-{2-[(Oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine

CAS RN

898289-33-3
Record name 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[(Oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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